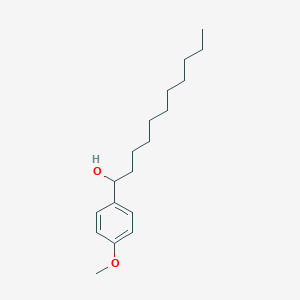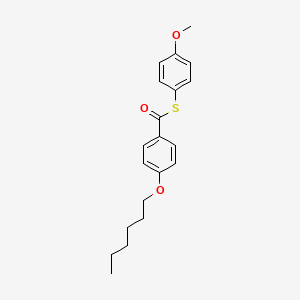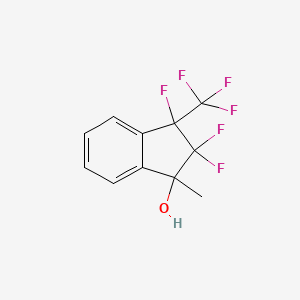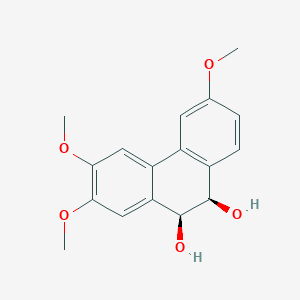
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol is a complex organic compound characterized by its phenanthrene backbone with methoxy and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the use of Sharpless asymmetric dihydroxylation to introduce the dihydroxy groups with the desired stereochemistry. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions often involve the use of osmium tetroxide as a catalyst and tert-butyl hydroperoxide as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler phenanthrene derivatives.
Scientific Research Applications
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the specific targets of interest .
Comparison with Similar Compounds
Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: Shares similar stereochemistry but differs in functional groups and backbone structure.
(9R,10S)-9(10)-EpOME: Another compound with similar stereochemistry but different functional groups.
Uniqueness
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol is unique due to its specific combination of methoxy and dihydroxy groups on a phenanthrene backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62250-46-8 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C17H18O5/c1-20-9-4-5-10-11(6-9)12-7-14(21-2)15(22-3)8-13(12)17(19)16(10)18/h4-8,16-19H,1-3H3/t16-,17+/m1/s1 |
InChI Key |
YJHKJJGITCEWFG-SJORKVTESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](C3=CC(=C(C=C32)OC)OC)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(C3=CC(=C(C=C32)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


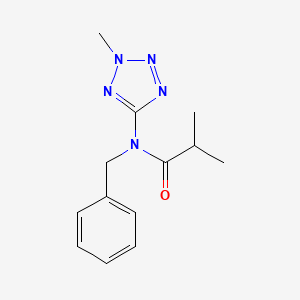
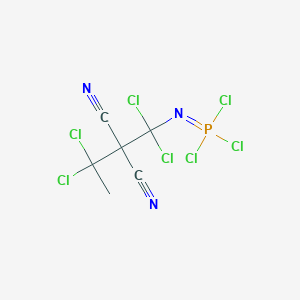
![3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile](/img/structure/B14531595.png)
![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14531596.png)
![2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B14531599.png)
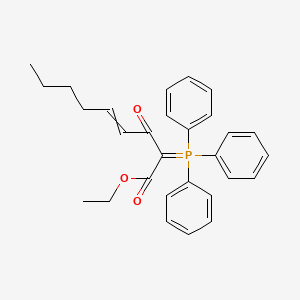
![2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one](/img/structure/B14531603.png)
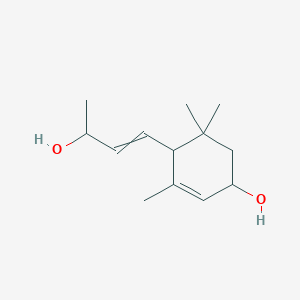
![{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14531616.png)
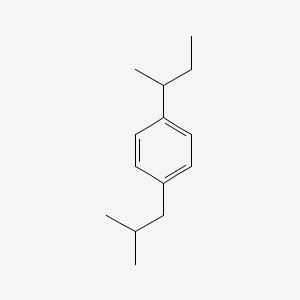
![N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14531622.png)
